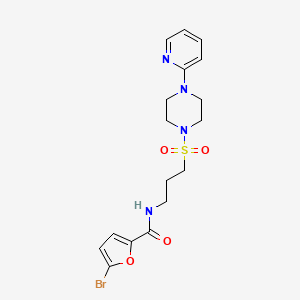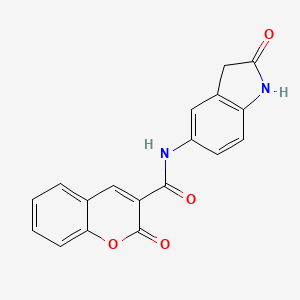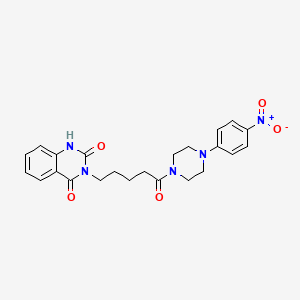![molecular formula C14H15N3O B2653524 N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361639-92-9](/img/structure/B2653524.png)
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
Wirkmechanismus
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide-induced neurotoxicity results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide also induces oxidative stress, leading to the production of reactive oxygen species and lipid peroxidation. This can result in damage to cellular components such as proteins, lipids, and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used as a model of Parkinson's disease in animal studies. The compound is easy to administer and produces a consistent and reproducible pattern of neurotoxicity. However, there are limitations to the use of N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide as a model of Parkinson's disease. The compound only produces a partial loss of dopaminergic neurons, whereas Parkinson's disease is characterized by a progressive loss of dopaminergic neurons. In addition, N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide-induced neurotoxicity does not fully replicate the complex pathophysiology of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research on N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide and its potential therapeutic applications. One area of research is the development of neuroprotective strategies that can prevent or slow the progression of Parkinson's disease. Another area of research is the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease. Finally, there is a need for further research on the biochemical and physiological effects of N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, as well as its potential applications in other neurodegenerative diseases.
Synthesemethoden
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methylimidazole with benzyl chloride, followed by the reaction of the resulting benzyl derivative with propargyl bromide. The final product, N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, can be obtained through a palladium-catalyzed coupling reaction between the propargyl derivative and an aryl halide.
Wissenschaftliche Forschungsanwendungen
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to investigate potential therapeutic strategies for Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-10-12-4-6-13(7-5-12)17-9-8-15-11(17)2/h3-9H,1,10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUESMNZLJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2653441.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)

![2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2653445.png)
![N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

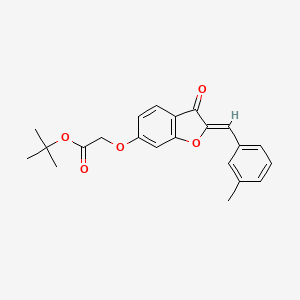
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)
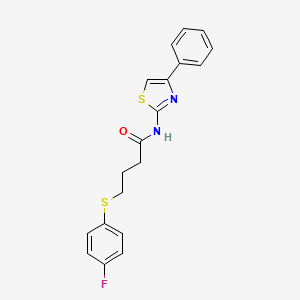
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B2653457.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)
